molecular formula C18H18ClN5O2S B15100606 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B15100606
M. Wt: 403.9 g/mol
InChI Key: FMDBVRKLQZYDGO-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves the reaction of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with 3-chloro-4-methoxyphenylacetyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or amino groups, converting them into corresponding amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted derivatives at the chloro or methoxy positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics .

Medicine

In medicine, the compound is explored for its potential as an anticancer agent. The presence of the triazole ring and the sulfanyl group contributes to its ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in the biosynthesis of essential cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of their activity. Additionally, the compound can interfere with DNA replication and repair processes, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole
  • 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide stands out due to the presence of both the triazole and sulfanyl groups. This unique combination enhances its biological activity and allows for a broader range of chemical modifications.

Properties

Molecular Formula

C18H18ClN5O2S

Molecular Weight

403.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H18ClN5O2S/c1-11-3-5-12(6-4-11)17-22-23-18(24(17)20)27-10-16(25)21-13-7-8-15(26-2)14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

FMDBVRKLQZYDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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